
Suc-Ala-Ala-Pro-Gly-pNA
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Overview
Description
Suc-Ala-Ala-Pro-X-pNA substrates are synthetic chromogenic peptides widely used to study protease and peptidyl-prolyl isomerase (PPIase) activities. The general structure consists of a succinyl (Suc) group, a tripeptide sequence (Ala-Ala-Pro), a variable amino acid (X), and a para-nitroaniline (pNA) chromophore. The pNA group releases a yellow color upon enzymatic hydrolysis, enabling spectrophotometric detection .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Suc-Ala-Ala-Pro-Gly-pNA involves the stepwise assembly of the peptide chain using standard solid-phase peptide synthesis (SPPS) techniques. The process typically begins with the attachment of the first amino acid to a solid resin support, followed by the sequential addition of protected amino acids. Each coupling step is facilitated by activating agents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). After the peptide chain is fully assembled, the succinyl group is introduced, and the final product is cleaved from the resin and purified by high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to ensure high efficiency and reproducibility. The use of large-scale HPLC systems allows for the purification of significant quantities of the compound, which is then lyophilized and stored under appropriate conditions to maintain stability.
Chemical Reactions Analysis
Types of Reactions
Suc-Ala-Ala-Pro-Gly-pNA primarily undergoes hydrolysis reactions catalyzed by proteolytic enzymes. The hydrolysis of the peptide bond between the glycine and p-nitroaniline moieties releases p-nitroaniline, which can be detected spectrophotometrically.
Common Reagents and Conditions
The hydrolysis reaction is typically carried out in buffered aqueous solutions at physiological pH (around 7.4). Common buffers include HEPES and Tris-HCl. The presence of divalent cations such as calcium or magnesium may be required for the optimal activity of certain enzymes.
Major Products
The major product of the enzymatic hydrolysis of this compound is p-nitroaniline, a yellow compound that absorbs light at 410 nm. This property allows for the quantitative measurement of enzyme activity.
Scientific Research Applications
Protease Activity Assays
Role as a Substrate:
Suc-Ala-Ala-Pro-Gly-pNA serves as an effective substrate for various proteolytic enzymes. Upon enzymatic cleavage, it releases p-nitroaniline, which can be quantitatively measured due to its chromogenic properties. This feature makes it particularly useful for assessing the activity of serine proteases and prolyl endopeptidases .
Experimental Setup:
In typical assays, the substrate is mixed with the enzyme under controlled conditions. The increase in absorbance at 400-410 nm is monitored over time to determine enzyme activity. For example, a study demonstrated that prolyl endopeptidases could hydrolyze this compound effectively, providing insights into their catalytic mechanisms .
Enzyme Specificity Studies
Investigating Substrate Specificity:
The specific amino acid sequence of this compound allows researchers to tailor their investigations into enzyme specificity. By comparing the hydrolysis rates of this substrate with other substrates, researchers can elucidate the preferences of various proteases for specific peptide bonds .
Case Study Example:
In a comparative study involving bacterial prolyl endopeptidases, this compound was preferred over other substrates due to its high solubility across different pH levels. This property enabled detailed kinetic studies that revealed significant differences in enzyme activity against various substrates .
Clinical Applications
Biochemical Assays in Clinical Settings:
this compound has been employed in clinical trials to measure proteolytic enzyme activity in gingival crevicular fluid (GCF). The relationship between enzyme activity and clinical parameters for periodontitis was investigated using this substrate, demonstrating its utility in diagnosing and monitoring periodontal diseases .
Research Findings:
In a clinical study involving periodontitis patients, the activity of neutrophil serine proteinases was assessed using this compound alongside other substrates. The findings indicated significant correlations between protease activity and clinical outcomes such as probing depths and attachment levels .
Potential Therapeutic Insights
Exploration in Drug Development:
The applications of this compound extend into therapeutic research areas, including anti-infection studies and immunology. Its ability to mimic natural peptide substrates allows for investigations into how proteases may be targeted for drug development .
Summary Table of Applications
Application Area | Description | Key Findings/Insights |
---|---|---|
Protease Activity Assays | Used as a substrate to measure enzyme activity | Effective for serine proteases; chromogenic release observed |
Enzyme Specificity Studies | Investigates preferences of proteases for specific substrates | Reveals differences in catalytic mechanisms |
Clinical Applications | Utilized in assays measuring enzyme activity in gingival crevicular fluid | Correlation with periodontal disease parameters |
Potential Therapeutic Insights | Explored for targeting proteases in drug development | Useful in anti-infection and immunology research |
Mechanism of Action
The mechanism of action of Suc-Ala-Ala-Pro-Gly-pNA involves its hydrolysis by proteolytic enzymes. The enzyme binds to the peptide substrate and catalyzes the cleavage of the peptide bond, resulting in the release of p-nitroaniline. This process is facilitated by the enzyme’s active site, which contains specific amino acid residues that interact with the substrate and stabilize the transition state.
Comparison with Similar Compounds
Key structural features :
- Succinyl group : Enhances solubility and stabilizes the peptide.
- Ala-Ala-Pro sequence : Recognized by proteases and PPIases; Proline is critical for PPIase assays.
- Variable residue (X) : Determines enzyme specificity (e.g., Phe for chymotrypsin, Glu for glutamyl endopeptidases).
- pNA chromophore : Allows real-time monitoring of enzymatic activity .
Comparison with Similar Compounds
Suc-Ala-Ala-Pro-Phe-pNA (SAAPF-pNA)
- CAS : 70967-97-4
- Molecular Formula : C₃₀H₃₆N₆O₉
- Molecular Weight : 624.64 g/mol .
- Applications :
- Primary substrate for chymotrypsin , human pancreatic elastase , cathepsin G , and chymase .
- Gold standard for PPIase activity assays (e.g., cyclophilins, FKBP proteins) due to its cis-trans isomerization kinetics at the Pro-Phe bond .
- Used in uncoupled protease-free assays for PPIase activity monitoring .
- Solubility : Readily soluble in DMSO and aqueous buffers (e.g., 0.1 M Tris, pH 9.0) .
- Storage : Stable at -80°C to -20°C; light-sensitive .
Suc-Ala-Ala-Ala-pNA (SAAA-pNA)
- CAS : 52299-14-6
- Molecular Formula : C₁₉H₂₅N₅O₈
- Molecular Weight : 451.44 g/mol .
- Applications :
- Solubility : Soluble in DMSO; working solutions prepared in 10 mM citrate buffer (pH 3.4) .
- Advantages : Higher sensitivity for elastase due to the triple alanine sequence .
Suc-Ala-Ala-Pro-Glu-pNA (SAAPE-pNA)
- CAS : 108929-37-9
- Applications :
Suc-Ala-Ala-Pro-Arg-pNA (SAAPR-pNA)
Comparative Data Table
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for using Suc-Ala-Ala-Pro-Gly-pNA in protease activity assays?
- Methodological Answer :
-
Spectrophotometric Monitoring : Measure cleavage kinetics by tracking absorbance of released p-nitroaniline (pNA) at 405 nm. Calibrate using a pNA standard curve .
-
Buffer Optimization : Adjust pH and ionic strength to match physiological conditions (e.g., pH 7.4 for human proteases). Validate stability using control reactions without enzymes.
-
Kinetic Parameters : Calculate Michaelis-Menten constants (Km, Vmax) via non-linear regression. Include triplicate measurements to ensure reproducibility .
Table 1: Key Parameters for this compound
Parameter Value/Description Source Detection Wavelength 405 nm (pNA absorbance) Typical Km Range 1.5–2.0 mM (protease-dependent) Solubility in DMSO 125 mg/mL (ensure fresh aliquots)
Q. How to validate the specificity of this compound for target proteases?
- Methodological Answer :
- Inhibitor Controls : Co-incubate with protease-specific inhibitors (e.g., PMSF for serine proteases). A ≥80% reduction in activity confirms specificity .
- Cross-Reactivity Testing : Compare cleavage rates with structurally similar substrates (e.g., Suc-AEPF-pNA for Pin1 studies) to rule out off-target effects .
- Enzyme Purity : Use SDS-PAGE to verify protease purity (>95%) and avoid contaminating hydrolases .
Advanced Research Questions
Q. How to resolve discrepancies in reported Km values for this compound across studies?
- Methodological Answer :
- Buffer Composition : Variability in ionic strength or cofactors (e.g., Ca²⁺) can alter Km. Replicate conditions from conflicting studies to isolate variables .
- Enzyme Source : Differences in recombinant vs. native protease isoforms (e.g., post-translational modifications) may affect substrate affinity. Validate using orthogonal assays (e.g., FRET-based substrates) .
- Data Normalization : Normalize activity to protein concentration (Bradford assay) and correct for background absorbance from substrate autolysis .
Q. What strategies enable integration of this compound into multi-enzyme pathway studies?
- Methodological Answer :
- Sequential Inhibition : Use time-resolved assays with staggered inhibitor addition to isolate contributions of individual proteases .
- Compartmentalization : Employ kinetic modeling to distinguish cleavage rates in mixed-enzyme systems (e.g., matrix metalloproteases vs. cathepsins) .
- Data Integration : Combine spectrophotometric data with mass spectrometry to validate cleavage sites and quantify hydrolysis products .
Q. How to ensure reproducibility of this compound-based assays across laboratories?
- Methodological Answer :
- Standardized Protocols : Share detailed SOPs for substrate preparation (e.g., DMSO storage conditions to prevent hygroscopic degradation) .
- Inter-Lab Calibration : Circulate aliquots of pre-quantified enzyme and substrate for cross-validation. Use statistical tools (e.g., ANOVA) to assess inter-lab variability .
- Metadata Reporting : Adhere to NIH guidelines for documenting experimental conditions (e.g., temperature fluctuations, instrument calibration) to facilitate replication .
Q. Data Contradiction Analysis
Q. How to interpret conflicting results when this compound shows unexpected activation/inhibition in cellular assays?
- Methodological Answer :
- Cellular Context : Assess protease localization (e.g., membrane-bound vs. cytosolic) and compartment-specific pH gradients that may alter substrate cleavage efficiency .
- Redox Interference : Test for thiol-mediated substrate reduction (e.g., glutathione in lysates) using Ellman’s reagent to quantify free sulfhydryl groups .
- Alternative Substrates : Validate findings with fluorogenic substrates (e.g., Suc-LLVY-AMC) to rule out optical interference from cellular pigments .
Q. Ethical and Reporting Considerations
Q. What ethical guidelines apply when using this compound in animal or human tissue studies?
- Methodological Answer :
- Animal Studies : Obtain IACUC approval for protease extraction protocols. Justify sample sizes via power analysis to minimize animal use .
- Human Tissue : Comply with IRB requirements for informed consent and anonymization. Use de-identified surgical waste samples where applicable .
- Data Transparency : Disclose all modifications to commercial substrate preparations (e.g., sonication duration) in supplementary materials .
Properties
Molecular Formula |
C23H30N6O9 |
---|---|
Molecular Weight |
534.5 g/mol |
IUPAC Name |
4-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)-(4-nitrophenyl)carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C23H30N6O9/c1-13(25-19(31)9-10-20(32)33)21(34)26-14(2)22(35)27-11-3-4-17(27)23(36)28(12-18(24)30)15-5-7-16(8-6-15)29(37)38/h5-8,13-14,17H,3-4,9-12H2,1-2H3,(H2,24,30)(H,25,31)(H,26,34)(H,32,33)/t13-,14-,17-/m0/s1 |
InChI Key |
PSEMASASSNCPGA-ZQIUZPCESA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N(CC(=O)N)C2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)N(CC(=O)N)C2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O |
Origin of Product |
United States |
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